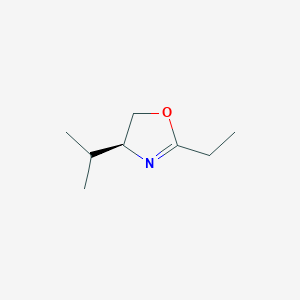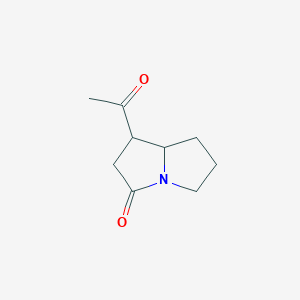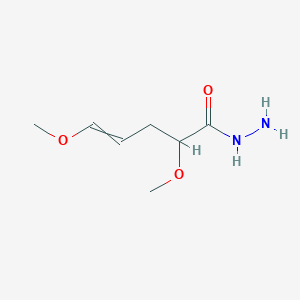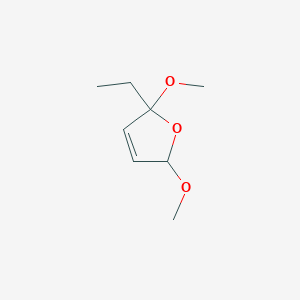
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the oxidation of the oxadiazole ring to introduce the oxido group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, which can then participate in further chemical transformations.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies and drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its antioxidant and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium include other oxadiazoles and nitrophenyl derivatives. For example:
4-Nitrophenyl-1,2,5-oxadiazole: Lacks the methyl group, resulting in different chemical reactivity and biological activity.
3-Methyl-4-(2-aminophenyl)-1,2,5-oxadiazole:
2-Methyl-5-nitro-1,3,4-oxadiazole: A different isomer with distinct reactivity and uses in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
88059-61-4 |
|---|---|
Formule moléculaire |
C9H7N3O4 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
3-methyl-4-(2-nitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H7N3O4/c1-6-9(10-16-12(6)15)7-4-2-3-5-8(7)11(13)14/h2-5H,1H3 |
Clé InChI |
WVOKCGBPUXPDGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](ON=C1C2=CC=CC=C2[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)


![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)




![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)




![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
